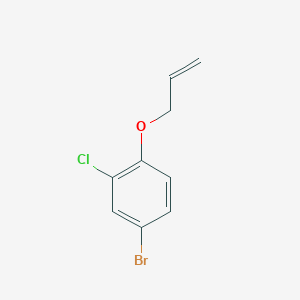

1-(Allyloxy)-4-bromo-2-chlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMGQOIFBKQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391777 | |

| Record name | Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84109-21-7 | |

| Record name | Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 4-bromo-2-chlorophenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Allyloxy 4 Bromo 2 Chlorobenzene and Analogous Systems

Multi-Step Approaches from Precursors

Multi-step syntheses offer a versatile and controllable route to complex substituted aromatic compounds like 1-(allyloxy)-4-bromo-2-chlorobenzene. These methods involve the sequential introduction of functional groups onto a simpler aromatic starting material, allowing for precise control over the final substitution pattern.

Strategic Functionalization of Aromatic Precursors

The synthesis of polysubstituted phenols often begins with a readily available aromatic hydrocarbon. The strategic functionalization involves a series of electrophilic aromatic substitution reactions, where the order of introduction of substituents is critical to achieving the desired regiochemistry. For the target molecule, a plausible precursor is 4-bromo-2-chlorophenol (B165030). This intermediate can be synthesized by the direct halogenation of phenol (B47542) or through a more controlled sequence starting from a simpler halogenated benzene (B151609). ontosight.ai For instance, the bromination of 2-chlorophenol (B165306) can yield 4-bromo-2-chlorophenol. The reaction of 2-chlorophenol with bromine in a solvent like carbon tetrachloride or chlorobenzene, sometimes in the presence of a catalyst such as triethylamine (B128534) hydrochloride, has been shown to produce the desired product in high yield. google.com

A method for preparing high-purity 4-bromo-2-chlorophenol involves mixing o-chlorophenol with a nano-positioned catalyst (a mixture of copper chloride, zinc chloride, and silver chloride) and then adding bromine. guidechem.com This process is reported to yield the product with high purity and in high yield. guidechem.com

Sequential Nitration, Halogenation, and Reduction Transformations

An alternative multi-step approach involves the strategic introduction of a nitro group, which can later be converted to other functionalities or used to direct subsequent substitutions. A hypothetical pathway to a related amino-substituted analog involves the nitration of a suitable starting material, followed by halogenation and then reduction of the nitro group. For example, a four-step synthesis to produce 3-allyl-2-(allyloxy)-5-bromoaniline starts with the nitration of 2-allylphenol. nih.gov This is followed by selective bromination and then allylation of the phenolic hydroxyl group. nih.gov The final step is the reduction of the nitro group to an amine. nih.gov

The reduction of a nitrophenol to an aminophenol is a common transformation in organic synthesis. Various reagents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst being a widely used method. mdpi.combibliomed.orgacs.orgchemijournal.com Catalytic systems for this reduction can be based on various metals, including copper ferrite, nickel oxide, or palladium nanocomposites. mdpi.combibliomed.orgrsc.org

O-Allylation Strategies for Phenolic Intermediates

Once the appropriately substituted phenolic precursor, such as 4-bromo-2-chlorophenol, is obtained, the final step in this synthetic sequence is the introduction of the allyl group via O-allylation. The Williamson ether synthesis is a classic and widely used method for this transformation. jk-sci.combrainly.inbyjus.com This reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide or allyl chloride. jk-sci.combrainly.inbyjus.com

The reaction is often carried out in the presence of a base like potassium carbonate in a solvent such as acetone. nih.gov Phase-transfer catalysis (PTC) can also be employed to facilitate the reaction between the aqueous phenoxide and the organic allyl halide. researchgate.netlew.rotandfonline.com This technique can lead to high yields under mild conditions. researchgate.nettandfonline.com

Table 1: O-Allylation of 4-bromo-2-chlorophenol

| Allylating Agent | Base | Solvent | Catalyst | Product |

|---|---|---|---|---|

| Allyl bromide | K₂CO₃ | Acetone | None | 1-(Allyloxy)-4-bromo-2-chlorobenzene |

| Allyl chloride | NaOH | Water/Toluene | TBAB (PTC) | 1-(Allyloxy)-4-bromo-2-chlorobenzene |

Direct Allylation Routes to Halogenated Phenols

Direct allylation of a pre-formed halogenated phenol is the most straightforward approach to 1-(allyloxy)-4-bromo-2-chlorobenzene. This method relies on the availability of 4-bromo-2-chlorophenol as the starting material. The O-allylation is typically achieved using the Williamson ether synthesis, as described in the previous section. jk-sci.combrainly.inbyjus.com

The synthesis of the starting material, 4-bromo-2-chlorophenol, can be accomplished by the bromination of 2-chlorophenol. google.comguidechem.com It is important to control the reaction conditions to favor the formation of the desired 4-bromo isomer over other possible isomers. guidechem.com

Catalytic Approaches to Allyl Ether Synthesis

In recent years, transition metal-catalyzed methods have been developed for the O-allylation of phenols, offering milder reaction conditions and potentially higher selectivity. Palladium and ruthenium-based catalysts have been extensively studied for this purpose. nih.govrsc.orgrsc.orgfrontiersin.orgacs.orgacs.orgacs.orgnih.gov

Palladium-catalyzed allylic etherification can be achieved using various allyl sources, such as vinyl ethylene (B1197577) carbonate or γ-methylidene-δ-valerolactones. rsc.orgrsc.orgfrontiersin.org These reactions often proceed under mild, base-free conditions and can tolerate a range of functional groups on the phenol. rsc.orgrsc.org Ruthenium complexes have also been shown to be effective catalysts for the O-allylation of phenols with allyl alcohol, which is an environmentally benign allylating agent. acs.orgacs.org The choice of ligands on the ruthenium catalyst can influence the selectivity between O-allylation and the competing C-allylation. acs.orgacs.org

Table 2: Catalytic Systems for O-Allylation of Phenols

| Catalyst | Allyl Source | Ligand | Key Feature |

|---|---|---|---|

| Palladium(0) | γ-methylidene-δ-valerolactone | PPh₃ | Mild, base-free conditions |

| Ruthenium(II) | Allyl alcohol | Bidentate phosphines | High selectivity for O-allylation |

Synthetic Transformations for Related Halogenated Allyloxy Aromatics

Halogenated aryl allyl ethers are versatile intermediates that can undergo a variety of synthetic transformations. One of the most well-known reactions of aryl allyl ethers is the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement that occurs upon heating and results in the formation of an ortho-allyl phenol. organic-chemistry.orgwikipedia.orgscirp.org In cases where both ortho positions are blocked, the allyl group can migrate to the para position. organic-chemistry.org This reaction provides a powerful method for the synthesis of substituted phenols with a carbon-carbon bond at the ortho or para position.

The allyl group itself can be further functionalized. For example, the double bond can undergo reactions such as oxidation, reduction, or addition reactions, providing access to a wide range of derivatives. The halogen atoms on the aromatic ring can also participate in various cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The halogenated aromatic core of 1-(Allyloxy)-4-bromo-2-chlorobenzene is a prime site for nucleophilic substitution reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling methodologies.

Cross-Coupling Methodologies (Suzuki-Miyaura, Sonogashira, Ullmann)

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. For 1-(Allyloxy)-4-bromo-2-chlorobenzene, the greater reactivity of the C-Br bond compared to the C-Cl bond typically governs the regioselectivity of these transformations.

Suzuki-Miyaura Reaction: This palladium-catalyzed reaction couples the aryl halide with an organoboron species, such as a boronic acid or ester. nih.govresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product. nih.gov Given the higher reactivity of aryl bromides, the Suzuki-Miyaura coupling of 1-(Allyloxy)-4-bromo-2-chlorobenzene with a boronic acid (R-B(OH)₂) is expected to occur selectively at the C4 position, replacing the bromine atom. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Hypothetical data based on similar substrates.

| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | ~90 |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | ~70-80 |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov The reaction mechanism involves separate but interconnected palladium and copper cycles. Similar to the Suzuki-Miyaura reaction, the C-Br bond at the C4 position of 1-(Allyloxy)-4-bromo-2-chlorobenzene is the primary site of reaction. acs.orgnih.gov Electron-rich and sterically demanding aryl bromides may require higher catalyst loadings. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides Hypothetical data based on similar substrates.

| Alkyne (R-C≡CH) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 25-50 | ~90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 25 | ~95 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | ~80-85 |

Ullmann Reaction: The Ullmann condensation is a copper-catalyzed reaction that can form C-C (biaryl synthesis) or C-heteroatom (C-O, C-N, C-S) bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern protocols have been developed using soluble copper catalysts with ligands, allowing for milder conditions. mdpi.com The reaction involves the oxidative addition of copper to the aryl halide. organic-chemistry.org For 1-(Allyloxy)-4-bromo-2-chlorobenzene, coupling would preferentially occur at the C-Br bond.

Table 3: Representative Conditions for Ullmann-type Reactions Hypothetical data based on similar substrates.

| Nucleophile | Cu Source | Ligand | Base | Solvent | Temp (°C) |

| Phenol (B47542) (C-O) | CuI | Phenanthroline | Cs₂CO₃ | NMP | 120-150 |

| Aniline (C-N) | CuI | L-Proline | K₂CO₃ | DMSO | 90-110 |

| Thiophenol (C-S) | CuI | Neocuproine | K₃PO₄ | Toluene | 110 |

Oxidative Transformations of the Allyloxy Moiety

The allyl group of the allyloxy moiety is susceptible to various oxidative transformations, providing a handle for further molecular elaboration. nih.gov These reactions target the carbon-carbon double bond of the allyl group.

Allylic Oxidation: This reaction introduces an oxygen-containing functional group at the position adjacent to the double bond. Reagents such as selenium dioxide (SeO₂) or transition metal catalysts with hydroperoxides (e.g., Rh₂(cap)₄ with TBHP) can be employed to form allylic alcohols or enones. nih.govorganic-chemistry.org

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes.

Dihydroxylation: Vicinal diols can be synthesized via syn-dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions, or via anti-dihydroxylation through the hydrolysis of an epoxide.

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a reductive or oxidative workup cleaves the double bond, yielding an aldehyde or a carboxylic acid, respectively. This transformation effectively converts the allyloxy group into a (2-oxoethoxy) or (2-carboxyethoxy) group.

Reductive Processes for Halogen and Allyloxy Groups

Reductive methods can be employed to selectively remove the halogen atoms or the entire allyloxy group.

Reductive Dehalogenation: The carbon-halogen bonds can be cleaved through hydrogenolysis. wikipedia.org Catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) and a hydrogen source (e.g., H₂, transfer hydrogenation reagents) is a common method. researchwithrutgers.comorganic-chemistry.org Due to differences in bond dissociation energies (C-Br < C-Cl), selective debromination in the presence of the chloro substituent is generally feasible by carefully controlling the reaction conditions, such as catalyst loading and reaction time. organic-chemistry.orgresearchgate.net

Reductive Deallylation: The allyl group is frequently used as a protecting group for phenols and can be removed under mild, neutral conditions. oriprobe.com This is typically achieved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a hydride source or an allyl cation scavenger. acsgcipr.orgresearchgate.netorganic-chemistry.org The mechanism involves the formation of a π-allyl palladium complex, which is then cleaved to release the free phenol. organic-chemistry.org

Rearrangement Reactions

Claisen Rearrangement: Kinetics, Regioselectivity, and Substituent Effects

The most characteristic reaction of aryl allyl ethers is the Claisen rearrangement, a researchwithrutgers.comresearchwithrutgers.com-sigmatropic rearrangement that occurs upon heating. organic-chemistry.orgnih.gov This concerted, intramolecular process involves the migration of the allyl group from the ether oxygen to an ortho position on the aromatic ring, followed by tautomerization to restore aromaticity. byjus.comresearchgate.net

Kinetics: The Claisen rearrangement follows first-order kinetics. byjus.comacs.org The reaction is known to be accelerated in polar solvents, which are thought to stabilize the partially polarized, cyclic six-membered transition state. byjus.com The transition state is highly ordered, typically resulting in a large negative entropy of activation.

Regioselectivity: For 1-(Allyloxy)-4-bromo-2-chlorobenzene, the allyl group migrates to one of the two ortho positions (C2 or C6). The C2 position is blocked by a chlorine atom. Therefore, the rearrangement is highly regioselective, with the allyl group migrating exclusively to the unsubstituted C6 position to form 2-allyl-4-bromo-6-chlorophenol. Should both ortho positions be blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

Substituent Effects: The rate and regioselectivity of the aromatic Claisen rearrangement are influenced by the electronic nature of the substituents on the ring. stackexchange.comgrantome.com Electron-withdrawing groups, such as the chloro and bromo substituents in the target molecule, generally decrease the rate of reaction compared to electron-donating groups, though the effect is often modest. stackexchange.com In meta-substituted allyl phenyl ethers, electron-withdrawing groups tend to favor migration to the ortho position that is further from the substituent, although in this specific case, steric hindrance from the C2-chloro group is the dominant directing factor. wikipedia.orgchemrxiv.orgnih.gov

Wittig Rearrangement: Mechanistic Pathways and Intermediate Analysis

The Wittig rearrangement of allylic ethers, such as 1-(Allyloxy)-4-bromo-2-chlorobenzene, is a significant transformation that can proceed through distinct mechanistic pathways, primarily the organic-chemistry.orgorganic-chemistry.org- and organic-chemistry.orgchemrxiv.org-rearrangements. The competition between these pathways is a subject of detailed mechanistic investigation and is highly dependent on reaction conditions.

The organic-chemistry.orgchemrxiv.org-Wittig rearrangement is a concerted, thermally allowed pericyclic reaction that proceeds through a five-membered cyclic transition state. organic-chemistry.orgwikipedia.org This pathway is generally favored at lower temperatures and leads to the formation of a homoallylic alcohol. organic-chemistry.org For 1-(Allyloxy)-4-bromo-2-chlorobenzene, the organic-chemistry.orgchemrxiv.org-Wittig rearrangement would yield 1-(4-bromo-2-chlorophenyl)but-3-en-1-ol. The concerted nature of this reaction allows for a high degree of stereocontrol.

In contrast, the organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement is a non-concerted process that typically involves a radical dissociation-recombination mechanism. organic-chemistry.orgscripps.edu This pathway becomes more competitive at higher temperatures. chemrxiv.org The reaction is initiated by the deprotonation of the carbon adjacent to the ether oxygen, forming a carbanion. This intermediate can then undergo homolytic cleavage to form a radical pair, which subsequently recombines within a solvent cage to form the product alcohol. organic-chemistry.org In the case of 1-(Allyloxy)-4-bromo-2-chlorobenzene, the organic-chemistry.orgorganic-chemistry.org-rearrangement would produce 2-(4-bromo-2-chlorophenoxy)prop-1-ene.

The stability of the radical intermediates plays a crucial role in the facility of the organic-chemistry.orgorganic-chemistry.org-rearrangement. scripps.edu The presence of the electron-withdrawing bromo and chloro substituents on the aromatic ring can influence the stability of the aryl radical intermediate. While direct mechanistic studies on 1-(Allyloxy)-4-bromo-2-chlorobenzene are not extensively documented, research on related substituted aryl allyl ethers suggests that both pathways are plausible, with the product distribution being finely tunable by temperature and the choice of base. chemrxiv.org

A recent study on the catalytic enantioselective organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement of allylic ethers has shown that substrates bearing a 4-bromo-aryl substituent are viable for this transformation, proceeding through a cascade involving an initial enantioselective organic-chemistry.orgchemrxiv.org-rearrangement followed by a stereoconvergent ionic fragmentation-recombination. chemrxiv.org This suggests that 1-(Allyloxy)-4-bromo-2-chlorobenzene could potentially undergo similar complex, catalyzed rearrangements.

| Feature | organic-chemistry.orgorganic-chemistry.org-Wittig Rearrangement | organic-chemistry.orgchemrxiv.org-Wittig Rearrangement |

| Mechanism | Non-concerted, radical dissociation-recombination organic-chemistry.orgscripps.edu | Concerted, pericyclic organic-chemistry.orgwikipedia.org |

| Intermediate | Carbanion followed by radical pair organic-chemistry.org | None (cyclic transition state) organic-chemistry.org |

| Temperature | Favored at higher temperatures chemrxiv.org | Favored at lower temperatures organic-chemistry.org |

| Product | Isomeric alcohol | Homoallylic alcohol |

| Stereocontrol | Generally lower | High |

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in 1-(Allyloxy)-4-bromo-2-chlorobenzene—the allyl group and two different halogen-substituted positions on the aromatic ring—opens up possibilities for chemo- and regioselective transformations.

Chemoselectivity would involve the selective reaction of one functional group in the presence of others. For instance, reactions targeting the double bond of the allyl group, such as dihydroxylation or epoxidation, could potentially be performed without affecting the aromatic C-Br or C-Cl bonds under appropriate conditions. Conversely, metal-catalyzed cross-coupling reactions can be directed to selectively activate the C-Br bond over the C-Cl bond.

Regioselectivity comes into play in reactions involving the aromatic ring. Nucleophilic aromatic substitution, although generally difficult on unactivated aryl halides, could potentially occur under harsh conditions or with strong activation. The positions ortho and para to the electron-donating allyloxy group and ortho and para to the halogens will have different electron densities, influencing the site of attack for electrophiles in electrophilic aromatic substitution reactions. However, the deactivating effect of the halogens would make such reactions challenging.

Metal-Mediated and Organocatalytic Reaction Pathways

The reactivity of 1-(Allyloxy)-4-bromo-2-chlorobenzene can be significantly enhanced and controlled through the use of metal catalysts and organocatalysts.

Metal-Mediated Reactions: The bromo and chloro substituents on the aromatic ring are handles for a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for C-C bond formation. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0) complexes, it is expected that 1-(Allyloxy)-4-bromo-2-chlorobenzene would selectively undergo cross-coupling at the C-Br position. This selective reactivity allows for the sequential functionalization of the aromatic ring. For instance, a Suzuki coupling could be performed at the C-Br position, followed by a subsequent, more forcing coupling reaction at the C-Cl position.

Organocatalytic Reactions: While specific organocatalytic reactions involving 1-(Allyloxy)-4-bromo-2-chlorobenzene are not well-documented, the allyl group presents an opportunity for various organocatalytic transformations. For example, asymmetric aminocatalysis could be employed for the functionalization of the double bond. Furthermore, the development of organocatalytic methods for C-H functionalization could potentially lead to novel transformations on the aromatic ring, although this remains a challenging area.

Halogen Bonding in Reaction Mechanisms

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a Lewis base. bohrium.comnih.gov In the context of 1-(Allyloxy)-4-bromo-2-chlorobenzene, both the bromine and chlorine atoms have the potential to engage in halogen bonding.

While the direct influence of halogen bonding on the Wittig rearrangement of this specific molecule has not been explicitly studied, it is plausible that these interactions could play a role in the stabilization of transition states or intermediates, particularly in reactions occurring in the solid state or in non-polar solvents. For example, in a bimolecular reaction, the halogen atoms of one molecule could interact with a Lewis basic site on another molecule or a catalyst, thereby influencing the reaction rate and selectivity.

In the broader context of the reactivity of dihalogenated aromatic compounds, halogen bonding can influence crystal packing, which in turn can affect the outcome of solid-state reactions. The presence of both a bromine and a chlorine atom offers the possibility of differential halogen bonding, with bromine generally being a stronger halogen bond donor than chlorine. This could lead to specific intermolecular organization that might be exploited in supramolecular chemistry and materials science.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in piecing together the carbon-hydrogen framework of 1-(Allyloxy)-4-bromo-2-chlorobenzene.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1-(Allyloxy)-4-bromo-2-chlorobenzene, distinct signals corresponding to the aromatic and allylic protons are expected. The aromatic region would likely display a complex splitting pattern due to the coupling of the three non-equivalent protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the bromo, chloro, and allyloxy substituents. The allylic group would give rise to characteristic signals: a doublet for the two protons of the -O-CH₂- group, a multiplet for the -CH= proton, and two distinct signals for the terminal vinyl protons (=CH₂).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-(Allyloxy)-4-bromo-2-chlorobenzene, nine distinct signals would be anticipated, corresponding to the nine unique carbon atoms. The chemical shifts of the aromatic carbons are influenced by the attached halogens and the ether linkage. The carbon directly bonded to the bromine would be expected at a lower chemical shift compared to the one bonded to chlorine. The allylic carbons would also show characteristic shifts.

To illustrate the expected chemical shifts, the following table presents data for structurally related compounds.

| Proton/Carbon | Expected Chemical Shift (ppm) for 1-(Allyloxy)-4-bromo-2-chlorobenzene (Predicted) |

| Aromatic-H | 6.8 - 7.6 |

| -O-CH₂- | ~4.6 |

| -CH= | ~6.0 |

| =CH₂ | ~5.3 and ~5.4 |

| Aromatic-C | 110 - 160 |

| -O-CH₂- | ~70 |

| -CH= | ~132 |

| =CH₂ | ~118 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(Allyloxy)-4-bromo-2-chlorobenzene (C₉H₈BrClO), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would lead to a unique cluster of peaks for the molecular ion.

Expected Fragmentation Patterns:

Electron ionization mass spectrometry would likely cause fragmentation of the molecule. Key fragmentation pathways could include the loss of the allyl group, cleavage of the ether bond, and loss of the halogen atoms.

| Fragment | Description |

| [M-C₃H₅]⁺ | Loss of the allyl group |

| [M-OC₃H₅]⁺ | Cleavage of the ether bond |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-Cl]⁺ | Loss of a chlorine atom |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Analysis

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 1-(Allyloxy)-4-bromo-2-chlorobenzene are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 300 nm, arising from π to π* transitions within the benzene ring. The positions and intensities of these bands can be influenced by the substituents on the ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(Allyloxy)-4-bromo-2-chlorobenzene would show characteristic absorption bands for the aromatic ring, the ether linkage, the carbon-carbon double bond, and the carbon-halogen bonds.

Based on data from analogous compounds, the following table summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) (Predicted) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkene =C-H | Stretching | 3020 - 3080 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Alkene C=C | Stretching | 1640 - 1680 |

| C-O-C | Asymmetric Stretching | 1200 - 1275 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Note: Predicted values are based on typical absorption ranges for these functional groups.

Application of Spectroscopic Data in Reaction Monitoring and Product Analysis

Spectroscopic techniques are invaluable not only for the final characterization of a product but also for monitoring the progress of a chemical reaction in real-time or near real-time. For the synthesis of 1-(Allyloxy)-4-bromo-2-chlorobenzene, which might be prepared from 4-bromo-2-chlorophenol (B165030) and an allyl halide, spectroscopy can track the conversion of reactants to products.

For instance, IR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band of the starting phenol (B47542) and the appearance of the C-O-C stretching bands of the ether product. Similarly, ¹H NMR spectroscopy can be employed to follow the reaction by observing the decrease in the signal for the phenolic proton and the emergence of the characteristic signals for the allylic protons of the product. By integrating the signals, the relative concentrations of the reactant and product can be determined over time, providing insights into the reaction kinetics.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a important tool for mapping the intricate pathways of organic reactions. In the context of 1-(allyloxy)-4-bromo-2-chlorobenzene, DFT calculations are pivotal in elucidating the mechanism of its characteristic transformations, most notably the Claisen rearrangement. This pericyclic reaction involves the nih.govnih.gov-sigmatropic rearrangement of the allyl group from the oxygen atom to a carbon atom on the aromatic ring.

Theoretical investigations into the Claisen rearrangement of substituted allyl phenyl ethers have revealed that the reaction proceeds through a concerted, cyclic transition state. DFT calculations can precisely model the geometry of this transition state and determine its associated energy barrier, which is a critical factor in predicting the reaction rate. For 1-(allyloxy)-4-bromo-2-chlorobenzene, the presence of both a bromo and a chloro substituent on the benzene (B151609) ring introduces electronic and steric factors that modulate the energetics of the rearrangement pathway.

Elucidation of Electronic Structure and Reactivity Profiles

The electronic structure of 1-(allyloxy)-4-bromo-2-chlorobenzene dictates its reactivity. The interplay between the electron-donating allyloxy group and the electron-withdrawing halogen substituents creates a unique electronic landscape across the aromatic ring. The oxygen atom of the ether linkage donates electron density to the ring through resonance, while the bromine and chlorine atoms withdraw electron density via induction.

Computational analyses, such as the examination of frontier molecular orbitals (HOMO and LUMO), provide insights into the molecule's reactivity. The distribution and energies of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the regions of highest electron density on the aromatic ring, as revealed by the HOMO, are the probable targets for electrophiles.

Conformational Analysis and Energy Barrier Calculations

The flexibility of the allyloxy group in 1-(allyloxy)-4-bromo-2-chlorobenzene gives rise to various possible conformations. These conformers, which differ in the spatial arrangement of the allyl chain relative to the benzene ring, exist in a dynamic equilibrium. Computational methods are employed to identify the stable conformers and to calculate the energy barriers for their interconversion.

Understanding the conformational preferences is crucial as the geometry of the reactant can significantly influence the feasibility and outcome of a reaction. For the Claisen rearrangement, a specific conformation that brings the allyl group in proximity to the ortho position of the benzene ring is required. Theoretical calculations can quantify the energetic cost of achieving this reactive conformation, thereby providing a more complete picture of the reaction dynamics.

Substituent Effects on Reaction Kinetics and Thermodynamics

The bromo and chloro substituents at the para and ortho positions, respectively, exert a profound influence on the kinetics and thermodynamics of reactions involving 1-(allyloxy)-4-bromo-2-chlorobenzene. Both halogens are electron-withdrawing by induction, which deactivates the aromatic ring towards electrophilic substitution. However, they can also participate in resonance, which can affect the electron density at different ring positions.

In the context of the Claisen rearrangement, the electronic nature of these substituents plays a key role in determining the regioselectivity of the reaction. Studies on similar systems have shown that electron-withdrawing groups can influence the relative stability of the possible transition states, thereby directing the allyl group to a specific ortho position. chemrxiv.org For 1-(allyloxy)-4-bromo-2-chlorobenzene, the chlorine atom at the 2-position and the bromine atom at the 4-position will electronically influence the 6-position, affecting the energy barrier for the rearrangement to that site.

A recent study on the regioselectivity of the Claisen rearrangement in meta- and para-substituted allyl aryl ethers demonstrated that electron-withdrawing groups tend to favor the migration of the allyl group towards the substituent. chemrxiv.org This suggests that in 1-(allyloxy)-4-bromo-2-chlorobenzene, the electronic effects of the chloro and bromo groups will be a determining factor in the reaction's outcome.

Population Analysis (Mulliken, Löwdin, Hirshfeld, Natural Population Analysis) for Charge Distribution

To quantify the electronic effects of the substituents, various population analysis schemes are utilized in computational studies. These methods partition the total electron density of the molecule among its constituent atoms, providing a set of partial atomic charges. Common methods include Mulliken, Löwdin, Hirshfeld, and Natural Population Analysis (NPA).

While Mulliken charges are computationally inexpensive, they are known to be highly dependent on the basis set used in the calculation. stackexchange.com NPA, on the other hand, is considered more robust and provides a more chemically intuitive picture of charge distribution. A recent investigation into the Claisen rearrangement of substituted allyl phenyl ethers employed these different population analysis methods to correlate the atomic charges at the reaction sites with the observed regioselectivity. chemrxiv.org The findings indicated that the carbon atom that forms the major isomer generally possesses a higher negative charge. chemrxiv.org For 1-(allyloxy)-4-bromo-2-chlorobenzene, such analyses would reveal the polarization of the C-O bond and the charge distribution across the aromatic ring, offering a quantitative measure of the electronic influence of the halogen and allyloxy groups.

Table 1: Comparison of Population Analysis Methods

| Method | Basis of Calculation | Key Characteristics |

| Mulliken | Division of orbital overlap populations | Computationally fast, but highly basis set dependent. stackexchange.com |

| Löwdin | Symmetric orthogonalization of the basis set | Less basis set dependent than Mulliken, but can still be sensitive. |

| Hirshfeld | Partitioning of electron density based on isolated atom densities | Provides a more physically meaningful charge distribution. |

| Natural Population Analysis (NPA) | Based on Natural Bond Orbitals (NBOs) | Generally considered robust and provides chemically intuitive charges. stackexchange.com |

Predictive Modeling in Organic Transformations

The computational data generated from theoretical studies can be used to build predictive models for the reactivity of 1-(allyloxy)-4-bromo-2-chlorobenzene in various organic transformations. By establishing quantitative structure-activity relationships (QSAR) or quantitative structure-property relationships (QSPR), it is possible to correlate calculated molecular descriptors (such as atomic charges, orbital energies, and steric parameters) with experimental outcomes.

For instance, QSAR models have been developed for polyhalogenated ethers to predict their anesthetic action, demonstrating the utility of computational descriptors in forecasting biological activity. nih.gov Similarly, QSPR models for halogenated methyl-phenyl ethers have been established to predict their physicochemical properties. nih.gov In the case of 1-(allyloxy)-4-bromo-2-chlorobenzene, predictive models could be developed to estimate its reactivity in reactions like the Claisen rearrangement under different conditions or with different catalysts. These models would be invaluable for designing new synthetic routes and for understanding the factors that govern the formation of desired products.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

1-(Allyloxy)-4-bromo-2-chlorobenzene serves as a strategic building block in the synthesis of complex organic molecules due to the orthogonal reactivity of its functional groups. nih.govnbinno.com The presence of bromo, chloro, and allyloxy moieties allows for a stepwise and selective functionalization, enabling the construction of intricate molecular architectures. nih.gov

The bromine and chlorine atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential transformations. For instance, the C-Br bond can be selectively coupled under conditions that leave the C-Cl bond intact, which can then be functionalized in a subsequent step.

The allyloxy group offers a range of synthetic possibilities. It can undergo Claisen rearrangement to introduce an allyl group onto the aromatic ring, which can be further modified. The double bond of the allyl group is also amenable to various transformations, including epoxidation, dihydroxylation, and polymerization. This multi-functional nature makes 1-(Allyloxy)-4-bromo-2-chlorobenzene a powerful tool for synthetic chemists aiming to build molecular complexity from a readily accessible starting material.

Precursor for Pharmaceutical Intermediates and Agrochemicals

Halogenated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to their often enhanced biological activity. While direct evidence for the use of 1-(Allyloxy)-4-bromo-2-chlorobenzene in specific commercial products is not extensively documented, its structural motifs are present in various bioactive molecules. A structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. cphi-online.comgoogle.comgoogle.com This highlights the potential of chloro- and bromo-substituted aromatic compounds as valuable precursors in drug development.

The allyloxy group can also be a precursor to other functional groups. For example, cleavage of the allyl ether can yield a phenol (B47542), which can be further functionalized. This versatility allows for the synthesis of a diverse range of derivatives from a single starting material, which is a key strategy in the discovery of new pharmaceutical and agrochemical agents. The combination of the halogen atoms and the allyloxy group provides a scaffold that can be elaborated into a wide array of potential drug candidates and agrochemicals.

Development of Functional Polymeric Materials

The allyl group in 1-(Allyloxy)-4-bromo-2-chlorobenzene makes it a potential monomer for the synthesis of functional polymeric materials. The double bond can participate in various polymerization reactions, such as free-radical polymerization, to form polymers with an aryl ether backbone. The presence of the bromine and chlorine atoms on the aromatic ring of the resulting polymer provides sites for post-polymerization modification.

This allows for the tuning of the polymer's properties, such as its solubility, thermal stability, and refractive index. For instance, the halogen atoms could be substituted with other functional groups to introduce specific properties, such as fluorescence or cross-linking capabilities. The ability to tailor the properties of the polymer after its formation is a significant advantage in the development of advanced materials for applications in electronics, optics, and coatings.

Design of Novel Chemical Entities

The unique combination of reactive sites in 1-(Allyloxy)-4-bromo-2-chlorobenzene facilitates the design and synthesis of novel chemical entities. researchgate.net The ability to selectively functionalize the bromine, chlorine, and allyloxy groups allows for the creation of a diverse library of compounds with distinct three-dimensional structures and electronic properties.

For example, the aromatic ring can be further substituted through electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group. The allyloxy group can be transformed into a variety of other functional groups, leading to the generation of new molecular scaffolds. This versatility is crucial in the field of medicinal chemistry and materials science, where the exploration of novel chemical space is essential for the discovery of new drugs and materials with improved properties.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single step. longdom.orgresearchgate.netlongdom.org The reactive functionalities of 1-(Allyloxy)-4-bromo-2-chlorobenzene make it a potential substrate for such processes.

For instance, the allyl group could participate in a cascade reaction that is initiated by a transformation on the aromatic ring. The halogen atoms could be involved in a multicomponent reaction where several new bonds are formed in a single operation. The ability to engage in these efficient synthetic strategies would further enhance the utility of 1-(Allyloxy)-4-bromo-2-chlorobenzene as a versatile building block in organic synthesis. These approaches can significantly reduce the number of synthetic steps, leading to more sustainable and cost-effective chemical processes.

Future Research Directions and Perspectives

Untapped Synthetic Potential and Methodological Innovations

The synthetic utility of 1-(Allyloxy)-4-bromo-2-chlorobenzene is far from fully realized. Future research can be directed towards leveraging its distinct functionalities to develop novel synthetic methodologies and access complex molecular architectures.

One key area of untapped potential lies in the sequential and selective functionalization of the two halogen atoms. The differential reactivity of the C-Br and C-Cl bonds towards various cross-coupling reactions presents an opportunity for controlled, stepwise elaboration of the aromatic core. Methodological innovations could focus on the development of highly selective catalyst systems for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. nih.gov For instance, catalyst systems that exhibit high selectivity for the oxidative addition to the C-Br bond over the C-Cl bond would enable the introduction of a wide array of substituents at the 4-position, leaving the 2-position available for subsequent transformations. Conversely, the development of catalysts that can selectively activate the typically less reactive C-Cl bond would provide an alternative and powerful synthetic handle.

Furthermore, the allyloxy group can participate in a variety of transformations beyond the classical Claisen rearrangement. Innovations in transition-metal-catalyzed allylic substitution reactions could allow for the direct functionalization of the allyl group, introducing new side chains and functionalities. Additionally, the development of one-pot or tandem reactions that combine a transformation at one of the halogen sites with a reaction involving the allyloxy group could lead to rapid increases in molecular complexity from a simple starting material.

Interactive Table: Potential Methodological Innovations

| Reaction Type | Target Functionality | Potential Innovation |

|---|---|---|

| Cross-Coupling | C-Br vs. C-Cl | Development of highly chemoselective catalysts for sequential functionalization. |

| Allylic Substitution | Allyloxy Group | Novel methods for the direct introduction of nucleophiles to the allyl chain. |

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing halogen substituents and the electron-donating allyloxy group is expected to give rise to novel and interesting reactivity patterns for 1-(Allyloxy)-4-bromo-2-chlorobenzene.

A primary area for exploration is the aromatic Claisen rearrangement. researchgate.netchemrxiv.orgnih.gov The electronic nature of the substituents on the aromatic ring is known to influence the regioselectivity of this pericyclic reaction. chemrxiv.org The presence of both a chloro and a bromo substituent is likely to exert a significant electronic and steric influence on the transition state, potentially leading to high regioselectivity in the formation of the corresponding 2-allyl-4-bromo-6-chlorophenol or 2-allyl-6-bromo-4-chlorophenol. A systematic study of the thermal and transition-metal-catalyzed Claisen rearrangement of this substrate would provide valuable insights into the directing effects of multiple halogen substituents. researchgate.net

Another avenue for investigation is the exploration of directed ortho-metalation. The allyloxy group could potentially act as a directing group for the deprotonation of the aromatic ring at the adjacent C-3 position, leading to the formation of an organometallic intermediate that can be trapped with various electrophiles. This would provide a route to tetra-substituted benzene (B151609) derivatives that would be difficult to access through other means.

Furthermore, the potential for tandem reactions involving the migration of the allyl group followed by an intramolecular reaction with a substituent introduced at one of the halogen positions could lead to the formation of novel heterocyclic scaffolds. For example, a Heck reaction at the bromine position to introduce an alkene, followed by a ring-closing metathesis with the allyl group, could be a viable strategy for the synthesis of complex cyclic ethers. nih.gov

Advancements in Computational Predictive Capabilities

The well-defined structure of 1-(Allyloxy)-4-bromo-2-chlorobenzene makes it an excellent candidate for computational studies aimed at predicting its reactivity and spectroscopic properties. Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the electronic structure and to predict the outcomes of various reactions. researchgate.netchemrxiv.org

Future computational research could focus on the following areas:

Prediction of Regioselectivity: DFT calculations can be used to model the transition states of the Claisen rearrangement, providing a theoretical basis for the experimentally observed regioselectivity. nih.gov By calculating the activation energies for the different possible rearrangement pathways, a predictive model for the influence of the halogen substituents can be developed.

Reaction Mechanism Elucidation: Computational studies can help to elucidate the mechanisms of selective cross-coupling reactions. By modeling the oxidative addition and reductive elimination steps for both the C-Br and C-Cl bonds with different catalyst systems, it may be possible to design more efficient and selective catalysts.

Spectroscopic Property Prediction: The calculation of theoretical vibrational (IR and Raman) and NMR spectra can aid in the characterization of 1-(Allyloxy)-4-bromo-2-chlorobenzene and its reaction products. researchgate.net A comparison of the calculated and experimental spectra can provide a detailed understanding of the molecular structure and bonding.

Interactive Table: Potential Computational Studies

| Computational Method | Property to be Studied | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Claisen Rearrangement Transition States | Prediction of regioselectivity and understanding of substituent effects. |

| DFT | Cross-Coupling Reaction Mechanisms | Rational design of selective catalysts for C-Br vs. C-Cl activation. |

Interdisciplinary Research Opportunities in Chemical Science

The unique combination of functional groups in 1-(Allyloxy)-4-bromo-2-chlorobenzene opens up a range of interdisciplinary research opportunities, particularly in the fields of materials science and medicinal chemistry.

In materials science , this compound can serve as a versatile building block for the synthesis of functional polymers. nih.govmdpi.com The presence of two distinct halogen atoms allows for its incorporation into polymers through step-growth polymerization via repetitive cross-coupling reactions. The allyloxy group can be used for post-polymerization modification, for example, through thiol-ene click chemistry, to introduce a variety of functional groups along the polymer backbone. beilstein-journals.org This could lead to the development of new materials with tailored electronic, optical, or self-healing properties.

In medicinal chemistry , 1-(Allyloxy)-4-bromo-2-chlorobenzene can be a valuable scaffold for the synthesis of novel bioactive molecules. Aromatic rings are ubiquitous in pharmaceuticals, and the ability to selectively functionalize this compound at multiple positions provides a powerful tool for generating libraries of diverse compounds for biological screening. researchgate.net The allyloxy group can be a precursor to a propenyl group, which is a structural motif found in some natural products. The halogen atoms can be replaced with various pharmacophores through cross-coupling reactions to explore structure-activity relationships. The development of synthetic routes to novel heterocyclic compounds derived from this starting material could also lead to the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Allyloxy)-4-bromo-2-chlorobenzene?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or alkylation. For example, reacting 4-bromo-2-chlorophenol with allyl bromide in acetone using K₂CO₃ as a base at reflux (60–80°C) for 6–12 hours. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) yields the product . Alternative routes may involve protecting group strategies to avoid over-alkylation.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the allyloxy group (δ ~4.6 ppm for OCH₂, δ ~5.3–5.5 ppm for allyl protons) and aromatic substitution patterns (e.g., meta/para coupling for bromo and chloro substituents) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with exact mass matching the calculated molecular formula.

- IR Spectroscopy : Identify C-O (allyl ether, ~1250 cm⁻¹) and C-Br/C-Cl stretches (600–800 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .

- Waste Disposal : Collect halogenated waste separately and neutralize acidic/basic byproducts before disposal through certified hazardous waste services .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid ignition sources due to potential flammability of allyl groups .

Advanced Research Questions

Q. How can 1-(Allyloxy)-4-bromo-2-chlorobenzene be utilized in cross-coupling reactions?

- Methodological Answer : The bromo substituent is reactive in Suzuki-Miyaura couplings. For example, react with 2-cyanoarylboronic esters (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in THF/water (3:1) at 80°C for 12 hours. Monitor by TLC and purify via column chromatography to isolate biphenyl intermediates for phenanthridine synthesis .

Q. What mechanistic insights explain competing side reactions during synthesis?

- Methodological Answer : Competing elimination (e.g., allyl group loss) or C-Br bond activation can occur under basic conditions. Mitigate by:

- Temperature Control : Lower reaction temperatures (40–50°C) reduce elimination .

- Catalyst Screening : Use Pd catalysts selective for C-Br over C-Cl bonds to avoid dehalogenation .

- Additives : Add KI (1 equiv) to enhance bromide leaving-group activation in substitution reactions .

Q. How can continuous flow systems improve scalability and yield?

- Methodological Answer : Continuous flow reactors minimize side reactions via precise temperature and residence time control. For example:

- Pump a solution of 4-bromo-2-chlorophenol and allyl bromide in acetone through a heated (70°C) reactor column packed with immobilized K₂CO₃.

- Achieve >90% conversion with a residence time of 20 minutes, followed by in-line extraction and purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.